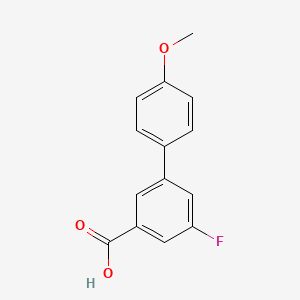

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

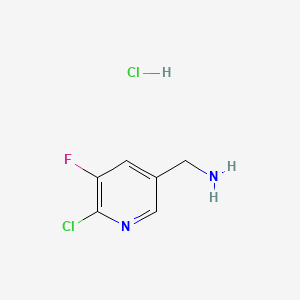

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound that is used as an intermediate in organic synthesis and pharmaceutical intermediates . It has a molecular weight of 246.23 and a molecular formula of C14H11FO3 .

Synthesis Analysis

The synthesis of similar compounds often involves chemical transformations. For instance, 4-methoxybenzoic acid can be converted to 4-methoxybenzoate via Fischer’s esterification, which then undergoes hydrazinolysis. The resulting hydrazide can be cyclized with phenyl isothiocyanate to form an intermediate, which can then be transformed into the desired compound .Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be represented by the canonical SMILES string: COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O . Further analysis of the structure can be done using techniques like X-Ray crystal structure determination .Physical And Chemical Properties Analysis

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound with a molecular weight of 246.23 and a molecular formula of C14H11FO3 . More detailed physical and chemical properties can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthesis and Chemical Properties

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound with potential relevance in the synthesis of various pharmaceuticals and research chemicals. Although direct studies on 5-Fluoro-3-(4-methoxyphenyl)benzoic acid specifically are limited, insights can be drawn from related research on fluorinated biphenyls and benzoxaboroles, which share structural motifs or chemical functionalities.

Fluorinated Biphenyls Synthesis

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory materials, has been developed. This method involves diazotization followed by a coupling reaction, highlighting the role of fluorine in synthesizing complex organic molecules (Qiu et al., 2009).

Benzoxaboroles Applications

Benzoxaboroles, derivatives of phenylboronic acids, have seen recent investigation due to their exceptional properties and wide applications. These compounds, including some that may structurally resemble 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, are useful as building blocks in organic synthesis and show biological activity, further underscoring the importance of fluorinated compounds in medicinal chemistry (Adamczyk-Woźniak et al., 2009).

Pharmacological Insights

Fluorinated Pyrimidines in Cancer Chemotherapy

The fluorination of pyrimidines, such as 5-fluorouracil, has been crucial in developing cancer therapies. This research area demonstrates the potential of fluorinated compounds, including those structurally related to 5-Fluoro-3-(4-methoxyphenyl)benzoic acid, in creating effective treatments for various cancers (Gmeiner, 2020).

Fluorophosphates in Na-Ion Battery Cathodes

The study of fluorophosphate cathodes, pertinent to energy storage technologies, reflects the broader applicability of fluorinated compounds in developing advanced materials. This research area could provide insights into designing new materials with improved performance for various technological applications (Dacek et al., 2016).

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

The fluoride substituent enables nucleophilic aromatic substitution, which is a key reaction in many biochemical processes . The carboxylic group also plays a significant role in reactivity .

Biochemical Pathways

The compound can participate in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Pharmacokinetics

The compound’s molecular weight (24623) and topological polar surface area (465Ų) suggest it may have favorable absorption and distribution characteristics .

Result of Action

Similar compounds have been used in the synthesis of drugs for various diseases .

Propriétés

IUPAC Name |

3-fluoro-5-(4-methoxyphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVPQPRHGUBPRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689171 |

Source

|

| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261903-69-8 |

Source

|

| Record name | 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)

![3-Bromo-7-methoxy-1H-pyrazolo[3,4-C]pyridine](/img/structure/B566924.png)